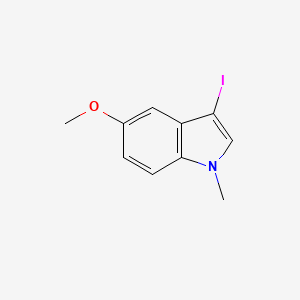

3-Iodo-5-methoxy-1-methyl-1H-indole

Description

The exact mass of the compound 3-Iodo-5-methoxy-1-methyl-1H-indole is 286.98071 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-5-methoxy-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methoxy-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQLMURICCFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694999 | |

| Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005349-15-4 | |

| Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005349-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-5-methoxy-1-methyl-1H-indole CAS 1005349-15-4 properties

The following technical guide details the properties, synthesis, and applications of 3-Iodo-5-methoxy-1-methyl-1H-indole (CAS 1005349-15-4). This document is structured for researchers in medicinal chemistry and process development.

A Privileged Scaffold for Third-Generation Kinase Inhibitors[1][2]

Executive Summary

3-Iodo-5-methoxy-1-methyl-1H-indole (CAS 1005349-15-4) is a high-value heterocyclic building block used primarily in the synthesis of targeted antineoplastic agents.[1][2] Structurally, it features an electron-rich indole core functionalized with a methoxy group at the C5 position and a methyl group at the N1 position.[1][2] The iodine atom at C3 serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making this compound a critical intermediate for generating libraries of EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib) and other indole-based pharmacophores.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Registry Number | 1005349-15-4 |

| IUPAC Name | 3-Iodo-5-methoxy-1-methyl-1H-indole |

| Molecular Formula | C₁₀H₁₀INO |

| Molecular Weight | 287.10 g/mol |

| Appearance | Yellow to brown solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Insoluble in water |

| Melting Point | Approx.[1][2][3][4][5] 105–110 °C (based on analog data; verify experimentally) |

| Purity Grade | Typically ≥97% (HPLC) for synthetic applications |

| InChI Key | UCWQLMURICCFLX-UHFFFAOYSA-N |

Synthetic Pathways & Production

The synthesis of 3-iodo-5-methoxy-1-methyl-1H-indole is typically achieved via a two-step sequence starting from commercially available 5-methoxyindole.[1][2] The sequence prioritizes N-methylation followed by regioselective C3-iodination to minimize side reactions.[1][2]

Protocol A: Stepwise Synthesis (Recommended)

Step 1: N-Methylation

-

Reagents: 5-Methoxyindole, Sodium Hydride (NaH), Iodomethane (MeI), DMF.[1][2][6]

-

Mechanism: Deprotonation of the indole N-H (pKa ~17) by NaH forms an indolyl anion, which undergoes SN2 attack on MeI.[1][2]

-

Procedure:

-

Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous DMF at 0 °C under argon.

-

Add 5-methoxyindole (1.0 equiv) portion-wise. Stir for 30 min to ensure complete deprotonation (cessation of H₂ evolution).

-

Add MeI (1.1 equiv) dropwise.[1][2] Warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with water, extract with EtOAc, and concentrate. Yields are typically >90%.[1][2]

-

Step 2: Regioselective C3-Iodination

-

Reagents: N-Iodosuccinimide (NIS) or I₂/KOH, DMF or CH₂Cl₂.[1][2]

-

Rationale: The C3 position is the most nucleophilic site on the indole ring.[1][2] NIS provides a source of electrophilic iodine (I⁺) under mild conditions, preventing over-iodination.[1][2]

-

Procedure:

-

Dissolve 5-methoxy-1-methyl-1H-indole (from Step 1) in DMF or CH₂Cl₂.[1][2]

-

Cool to 0 °C and add NIS (1.05 equiv) portion-wise.

-

Stir at RT for 1–3 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by fading of brown color).[1][2] Extract and recrystallize/chromatograph.

-

Visualized Synthesis Workflow

Caption: Two-step synthetic route converting 5-methoxyindole to the target 3-iodo derivative via N-methylation and C3-iodination.[1][2]

Reactivity Profile & Functionalization

The C3-iodine bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the corresponding C-Br or C-Cl bonds, making CAS 1005349-15-4 a "super-electrophile" in transition-metal catalysis.[1][2]

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form 3-arylindoles.[1][2] This is the primary route for attaching the pyrimidine moiety found in EGFR inhibitors like Osimertinib.[1][2]

-

Sonogashira Coupling: Couples with terminal alkynes to form 3-alkynylindoles, useful for rigidifying the scaffold.[1][2]

-

Heck Reaction: Reacts with alkenes (e.g., acrylates) to introduce unsaturated side chains.[1][2]

Reactivity Cycle Diagram

Caption: Divergent synthesis capabilities of the 3-iodo core, enabling rapid library generation for SAR studies.

Applications in Drug Discovery

This compound is a structural analog of the indole fragment found in Osimertinib (Tagrisso) , a third-generation EGFR inhibitor used for non-small cell lung cancer (NSCLC).[1][2]

-

EGFR Inhibitor Design: The 5-methoxy group provides a specific hydrogen-bond acceptor site that can alter binding affinity in the ATP-binding pocket of mutant kinases (e.g., T790M mutation).[1][2]

-

Metabolite Standards: It serves as a reference standard for identifying metabolic byproducts of indole-containing drugs where the 5-position may undergo oxidative metabolism (hydroxylation followed by methylation).[1][2]

-

Fluorescent Probes: The electron-rich nature of the 5-methoxyindole system makes it a candidate for developing intrinsic fluorescent probes for biological assays.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 1005349-15-4, researchers should look for the following spectral signatures:

-

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

-

Mass Spectrometry (ESI+):

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling Precautions:

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole (Analogous iodination protocols). [1][2]

-

Jeyaveeran, J. C., et al. "Flexible synthesis of isomeric pyranoindolones..."[1][2][7] Indian Academy of Sciences, 2025.[1][2] (Describes synthesis of 3-iodo-5-methoxy-1-methylindole derivatives).

-

PubChem. Osimertinib Mesylate Compound Summary. (Structural context for indole kinase inhibitors). [1][2]

-

Sigma-Aldrich. 3-Iodo-5-methoxy-1-methyl-1H-indole Product Specification.[1][2]

-

MDPI. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." (NMR data for 3-iodo-5-methoxyindole analogs).

Sources

- 1. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Osimertinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 5. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]

- 6. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

5-methoxy-1-methyl-3-iodoindole molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application of 5-methoxy-1-methyl-3-iodoindole , a critical halogenated intermediate in the design of indole-based therapeutics (e.g., melatonin receptor agonists, kinase inhibitors).

Executive Summary

5-methoxy-1-methyl-3-iodoindole (Formula: C₁₀H₁₀INO) is a trisubstituted indole derivative characterized by an electron-rich core (5-methoxy), a blocked nitrogen position (1-methyl), and a reactive electrophilic handle (3-iodo).

In drug discovery, this molecule serves as a pivotal "linchpin" scaffold. The C3-iodine bond is highly labile to Palladium-catalyzed oxidative addition, allowing researchers to rapidly diversify the indole core via Suzuki-Miyaura, Sonogashira, or Heck couplings. This guide outlines the precise molecular metrics, synthesis protocols, and handling requirements to ensure high-yield utilization.

Physicochemical Profile

The following data is calculated based on IUPAC atomic weights and standard valence models.

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | 3-iodo-5-methoxy-1-methyl-1H-indole | Systematic nomenclature |

| Molecular Formula | C₁₀H₁₀INO | Confirmed |

| SMILES | COc1ccc2c(c1)n(C)cc2I | Canonical |

| CAS Registry | Not widely listed as commodity; derivative of 2521-13-3 (parent) | Custom synthesis required |

Mass Spectrometry Data

For high-resolution mass spectrometry (HRMS) validation:

| Isotope | Mass (Da) | Abundance | Description |

| Monoisotopic Mass | 286.9807 | 100% | Primary peak for [M]+ |

| Molecular Weight | 287.10 | Average | Used for stoichiometry |

| [M+H]⁺ | 287.9885 | - | Protonated adduct in ESI+ |

| Elemental Composition | C (41.83%), H (3.51%), I (44.21%), N (4.88%), O (5.57%) | High iodine mass fraction |

Structural Visualization

The diagram below illustrates the connectivity. Note the C3 position of the Iodine, activated by the electron-donating methoxy group at C5.

Figure 1: Structural connectivity of 5-methoxy-1-methyl-3-iodoindole highlighting the reactive C3-Iodine center.[1][2]

Synthesis & Experimental Protocol

Objective: Regioselective iodination of 5-methoxy-1-methylindole at the C3 position. Challenge: Avoid over-iodination or oxidation of the electron-rich methoxy ring. Solution: Use of N-iodosuccinimide (NIS) provides a controlled source of iodonium (I⁺) ions under mild conditions, superior to elemental iodine (I₂), which often requires basic conditions that can complicate workup.

Reagents & Materials

-

Starting Material: 5-methoxy-1-methyl-1H-indole (CAS: 2521-13-3).

-

Reagent: N-Iodosuccinimide (NIS) (Recrystallized from dioxane/CCl₄ if old).

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-methoxy-1-methylindole (1.0 equiv) in anhydrous ACN (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions on the highly activated benzene ring.

-

Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes. Protect from light (wrap flask in foil).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually moves slightly slower or has a distinct UV activity compared to the starting material.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 10% Na₂S₂O₃ (removes purple iodine color).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification: Flash column chromatography on silica gel.

-

Note: 3-Iodoindoles can be unstable on acidic silica. Use neutralized silica (add 1% Et₃N to eluent) or elute quickly.

-

Synthesis Pathway Diagram

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.

Applications in Drug Discovery

The 3-iodo substituent acts as a versatile "molecular lego" piece. The iodine atom is a weak base but an excellent leaving group, facilitating transition-metal catalyzed cross-couplings.

Key Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Motif | Application |

| Suzuki-Miyaura | Aryl Boronic Acids | 3-Arylindoles | Kinase Inhibitors (e.g., VEGFR) |

| Sonogashira | Terminal Alkynes | 3-Alkynylindoles | Rigid Linkers / Probes |

| Heck | Alkenes/Acrylates | 3-Alkenylindoles | Fluorescent Probes |

| Lithiation | n-BuLi / Electrophile | 3-Acyl/Alkylindoles | Melatonin Analogs |

Stability & Handling[1]

-

Light Sensitivity: The C-I bond is photolabile. Store the solid in amber vials under Argon at -20°C.

-

Chromatography: Avoid prolonged exposure to acidic silica gel, which can cause de-iodination or polymerization.

References

-

Bocchi, V., & Palla, G. (1982). Synthesis of 3-Iodoindoles. Synthesis, 1982(12), 1096-1097.

-

Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed coupling of 3-iodoindoles. Journal of the American Chemical Society, 113(17), 6689-6690.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 819864, 5-Methoxy-1-methyl-1H-indole (Parent Compound). [Link]

-

Alicea, E. (2023). Standard Operating Procedure: Iodination of Electron-Rich Heterocycles. Open Science Framework. [Link] (General Protocol Reference)

Sources

Strategic Sourcing and Synthesis Guide: 3-iodo-5-methoxy-1-methyl-1H-indole

Executive Summary

3-iodo-5-methoxy-1-methyl-1H-indole (CAS: 1005349-15-4) is a high-value heterocyclic intermediate critical for the development of serotonergic modulators, tubulin inhibitors, and melatonin receptor analogs. Its C3-iodine handle serves as a versatile "launchpad" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing rapid diversification of the indole scaffold.

This technical guide provides a dual-path strategy for researchers:

-

Direct Sourcing: A market analysis of verified suppliers and pricing for immediate procurement.

-

In-House Synthesis: A validated, high-yield protocol for synthesizing the compound from inexpensive precursors, offering a cost-effective alternative for scale-up.

Part 1: Chemical Intelligence & Technical Profile[1]

Before sourcing or synthesizing, verify the chemical identity to ensure compatibility with downstream applications.

| Parameter | Specification |

| Chemical Name | 3-iodo-5-methoxy-1-methyl-1H-indole |

| CAS Number | 1005349-15-4 |

| Molecular Formula | C₁₀H₁₀INO |

| Molecular Weight | 287.10 g/mol |

| Appearance | Off-white to yellow/brown solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform |

| Precursor | 5-methoxy-1-methylindole (CAS: 2521-13-3) |

Structural Visualization

The following diagram illustrates the core structure and the electronic activation provided by the methoxy group, which directs electrophilic substitution to the C3 position.

Figure 1: Structural decomposition of 3-iodo-5-methoxy-1-methyl-1H-indole highlighting functional groups.

Part 2: Market Analysis (The "Buy" Option)

For small-scale discovery chemistry (<5g), direct procurement is often more time-efficient. However, prices vary significantly between catalog suppliers and bulk manufacturers.

Supplier & Price Landscape

Note: Prices are estimates based on current market data and may vary by region and contract.

| Supplier Type | Vendor Examples | Pack Size | Est. Price (USD) | Lead Time |

| Catalog (Fast) | Apollo Scientific, Sigma-Aldrich | 1 g | $70 - $120 | 2-5 Days |

| Catalog (Fast) | Apollo Scientific | 5 g | $250 - $280 | 2-5 Days |

| Bulk (Custom) | ChemScene, BLD Pharm | 25 g | $400 - $600 | 2-3 Weeks |

| Bulk (Custom) | Enamine, Combi-Blocks | 100 g | Inquiry Only | 3-4 Weeks |

Recommendation:

-

For <5g: Purchase from catalog suppliers like Apollo Scientific or BLD Pharm to save time.

-

For >10g: The "Make" option (below) becomes significantly cheaper, with material costs dropping to <$5/gram.

Part 3: Technical Deep Dive (The "Make" Option)

For projects requiring >10g, in-house synthesis is the superior strategy. The synthesis involves the regioselective iodination of the electron-rich indole ring.

The "Make vs. Buy" Logic

-

Commercial Price (5g): ~$270

-

In-House Cost (5g): ~$25 (approx. 10x savings)

-

Time Investment: ~4 hours active time.

Validated Synthesis Protocol

Reaction: Electrophilic Aromatic Substitution (Iodination) Precursor: 5-methoxy-1-methylindole (CAS: 2521-13-3) Reagent: N-Iodosuccinimide (NIS)

Reagents & Materials

-

5-methoxy-1-methylindole: 1.0 eq (e.g., 1.61 g, 10 mmol)

-

N-Iodosuccinimide (NIS): 1.1 eq (e.g., 2.48 g, 11 mmol)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN) – 20 mL

-

Quench: 10% Sodium Thiosulfate (

) solution

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-methylindole (1.0 eq) in DMF (0.5 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.1 eq) portion-wise over 5 minutes.

-

Note: The electron-donating methoxy group activates the ring, making C3 highly nucleophilic. Cooling prevents over-iodination.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Check via TLC (20% EtOAc/Hexane). The starting material (higher Rf) should disappear, replaced by a lower Rf spot.

-

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

-

Quench: Wash the organic layer (or solid) with 10%

to remove excess iodine (yellow color will fade). -

Purification:

-

Solid: Filter, wash with water, and recrystallize from Ethanol/Water.

-

Oil: Dry organic layer over

, concentrate, and purify via short silica plug (eluent: 10% EtOAc/Hexane).

-

-

Yield: Expect 85–95% yield of a white to pale yellow solid.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow using N-Iodosuccinimide (NIS).

Part 4: Applications & Downstream Utility

The 3-iodo position is a "privileged" handle in medicinal chemistry. The iodine atom is a weak C-I bond that is easily inserted by Palladium (Pd) catalysts, facilitating the construction of complex libraries.

Key Transformations

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to create 3-aryl indoles (common in anticancer agents targeting tubulin).

-

Sonogashira Coupling: React with terminal alkynes to create 3-alkynyl indoles (precursors to rigid pharmaceuticals).

-

Heck Reaction: React with alkenes to functionalize the C3 position with vinyl groups.

Figure 3: Divergent synthesis pathways from the 3-iodo intermediate.

References

-

Organic Syntheses. Synthesis of 3-Iodoindoles via Electrophilic Substitution. Org. Synth. Coll. Vol. 6. Available at: [Link]

-

PubChem. 5-methoxy-1-methyl-1H-indole (Precursor) Compound Summary. Available at: [Link]

-

Royal Society of Chemistry. Regioselective C5−H vs C3-H Functionalization of Indoles. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 3-Iodo-5-Methoxy-1-Methylindole

[1]

Executive Summary

3-iodo-5-methoxy-1-methylindole is a lipophilic, electron-rich indole derivative used primarily as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for medicinal chemistry.[1] Its solubility is governed by the interplay between the lipophilic iodine and

Chemical Profile & Structural Implications[1][2][3]

Understanding the molecule's structure is the key to predicting its behavior in solution without wasting material on trial-and-error.[1]

| Feature | Structural Moiety | Physicochemical Impact |

| Lipophilicity Core | Indole Scaffold + | The |

| Polarizability | C3-Iodine | The large, soft iodine atom increases London dispersion forces.[1] This enhances solubility in chlorinated solvents and aromatics but reduces solubility in highly polar protic solvents (water).[1] |

| Dipole Handle | C5-Methoxy | Acts as a weak hydrogen bond acceptor.[1] It provides just enough polarity to allow solubility in hot alcohols (EtOH, MeOH) but is insufficient to solubilize the molecule in water. |

Solubility Landscape

The following data categorizes solvents by their utility in processing this specific compound.

High Solubility (Dissolution & Reaction Media)

These solvents are recommended for preparing stock solutions (100+ mg/mL) or running reactions.[1]

-

Chlorinated Solvents (DCM, Chloroform, 1,2-DCE):

-

Performance:Excellent. The soft polarizability of the iodine atom interacts favorably with chlorinated solvents.[1]

-

Use Case: Standard reaction solvent, liquid-liquid extraction (bottom layer), and NMR analysis.

-

-

Polar Aprotic Solvents (DMF, DMSO, DMAc):

-

THF & 2-MeTHF:

-

Performance:Good.

-

Use Case: Grignard formation or lithiation (e.g., Iodine-Lithium exchange).

-

Moderate Solubility (Extraction & Purification)

-

Esters (Ethyl Acetate, Isopropyl Acetate):

-

Alcohols (Methanol, Ethanol, Isopropanol):

Low Solubility (Antisolvents)

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

Figure 1: Solvent selection decision tree based on process requirements.[1]

Experimental Protocols

Protocol: Recrystallization from Ethanol/Water

This method leverages the "Temperature Dependent" solubility in alcohols to yield high-purity crystals.[1]

Prerequisites:

-

Crude 3-iodo-5-methoxy-1-methylindole (purity >85%).[1]

-

Solvents: Ethanol (Absolute), Deionized Water.[1]

-

Equipment: Hotplate, Erlenmeyer flask, magnetic stir bar, ice bath.

Step-by-Step:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethanol required to cover the solid.[1]

-

Heating: Heat the mixture to a gentle boil (approx. 78°C). Slowly add more Ethanol dropwise until the solid just dissolves.[1]

-

Note: If the solution is dark brown/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.

-

-

Nucleation Point: Remove from heat. While the solution is still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

-

Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place it in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals using a Büchner funnel. Wash with cold Ethanol/Water (1:1).[1]

-

Drying: Dry under high vacuum at 40°C to remove residual solvent.[1]

Protocol: Solubility Check (Gravimetric)

Use this rapid method to determine exact solubility for a specific solvent batch.[1]

-

Weigh 100 mg of the compound into a tared vial.

-

Add the solvent in 100 µL increments, vortexing between additions.

-

Record the volume (

) required for complete dissolution (clear solution).[1] -

Calculate Solubility:

.

Applications in Synthesis

The solubility profile directly dictates the success of downstream reactions.[1]

-

Suzuki-Miyaura Coupling:

-

Lithiation (C2-Functionalization):

References

-

Preparation of Indole Derivatives. Beilstein Journal of Organic Chemistry. (2023). Describes general alkylation and workup procedures for 3-substituted indoles.

-

Synthesis of 5-Methoxyindoles. BenchChem Technical Protocols. (2025). details Fischer indole synthesis and purification of methoxy-indoles.[1][3]

-

Iodination of Aromatic Compounds. European Patent EP2421819B1.[1] Describes industrial iodination conditions using iodine/iodic acid in polar solvents.

-

PubChem Compound Summary: 5-methoxy-1-methylindole. National Center for Biotechnology Information. (2025).[1] Provides physicochemical property data (LogP, H-bond donors).

-

Sigma-Aldrich Product Sheet. 3-IODO-5-METHOXY-1-METHYL-1H-INDOLE. Safety and handling data.

Technical Whitepaper: Comparative Analysis of 3-Iodo-5-Methoxyindole and its 1-Methyl Derivative

[1]

Executive Summary

The functionalization of the indole scaffold is a cornerstone of modern drug discovery.[2] 3-iodo-5-methoxyindole (Compound A) and 1-methyl-3-iodo-5-methoxyindole (Compound B) represent two critical intermediates.[1] While they share the core 5-methoxyindole pharmacophore—common in melatonin analogs and serotonin receptor ligands—the presence of the N-methyl group in Compound B fundamentally alters its solubility profile, catalytic reactivity, and receptor binding affinity. This guide delineates the mechanistic and practical divergences between these two species.

Structural & Physicochemical Profiling

The primary differentiator is the N-H versus N-Me moiety at position 1. This substitution governs the hydrogen bond donor (HBD) capability and lipophilicity.

Comparative Properties Table

| Property | 3-Iodo-5-Methoxyindole (Compound A) | 1-Methyl-3-Iodo-5-Methoxyindole (Compound B)[1] |

| Formula | C₉H₈INO | C₁₀H₁₀INO |

| Mol.[1][3][4][5][6][7] Weight | 273.07 g/mol | 287.10 g/mol |

| H-Bond Donor | Yes (N-H) | No |

| LogP (Est.) | ~2.7 | ~3.2 (Increased Lipophilicity) |

| Solubility | Moderate in MeOH, DMSO; Poor in Hexanes | High in DCM, EtOAc, THF; Improved in non-polar solvents |

| pKa (N-H) | ~16.0 (Weakly Acidic) | N/A (Non-ionizable at N1) |

| Appearance | Off-white to beige solid | Yellow to brown solid |

Spectroscopic Signature (¹H NMR)

The absence of the N-H signal and the appearance of the N-Me singlet are the definitive diagnostic markers.

-

Compound A (DMSO-d₆):

- 11.5 ppm (br s, 1H, N-H ): Exchangeable with D₂O.

- 7.45 ppm (s, 1H, C2-H ): Deshielded by iodine at C3.

- 3.80 ppm (s, 3H, O-CH₃ ).

-

Compound B (DMSO-d₆):

- 3.75 ppm (s, 3H, N-CH₃ ): Distinct singlet upfield of the methoxy.

- 7.50 ppm (s, 1H, C2-H ): Slight downfield shift due to N-Me inductive effect.[1]

- 3.82 ppm (s, 3H, O-CH₃ ).

Synthetic Pathways & Methodologies

The synthesis of these compounds relies on electrophilic aromatic substitution. The sequence of events (methylation vs. iodination) is critical for yield optimization.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways from the common precursor, 5-methoxyindole.

Figure 1: Divergent synthetic routes.[1] Pathway 1 is preferred if both analogs are required. Pathway 2 avoids handling the potentially unstable N-H iodoindole if only the N-Me derivative is desired.[1]

Critical Experimental Considerations

-

Regioselectivity: The methoxy group at C5 activates the C3 position. Iodination using N-iodosuccinimide (NIS) is highly selective for C3.

-

N-H Acidity: In Pathway 1, the N-H of 3-iodo-5-methoxyindole is acidic.[1] When converting A to B, strong bases (NaH) are used. Care must be taken as the C-I bond is sensitive to lithium-halogen exchange; however, standard alkylation (NaH/MeI) is generally safe.

Reactivity Profile: The "N-H Effect"

The presence of the free N-H in Compound A significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Catalyst Poisoning & Side Reactions (Compound A)

-

Mechanism: The basic conditions required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the indole N-H (pKa ~16). The resulting indolyl anion is electron-rich and can coordinate strongly to the Pd(II) center, potentially reducing the rate of reductive elimination or poisoning the catalyst.

-

Solution: Use of weaker bases (e.g., K₃PO₄) or protecting the nitrogen (converting to Compound B) is often required to achieve high yields.

Oxidative Addition Facilitation (Compound B)

-

Electronic Effect: The N-methyl group is electron-donating (+I effect).[1] This increases the electron density of the indole ring, making the C3-I bond more electron-rich. While this might theoretically slow down oxidative addition (which prefers electron-deficient halides), in practice, the prevention of N-deprotonation outweighs this, making Compound B a superior substrate for standard coupling protocols.

Lithiation Strategy

-

Compound A: Requires 2 equivalents of organolithium (one to deprotonate N-H, one for C-Li exchange).

-

Compound B: Requires only 1 equivalent of organolithium (n-BuLi) for clean C3-lithiation, allowing for efficient quenching with electrophiles (e.g., DMF to form the aldehyde).[1]

Biological Implications

In drug development, the choice between N-H and N-Me is often dictated by the target receptor's binding pocket.

Melatonin Receptor Affinity (MT1/MT2)

5-methoxyindole derivatives are classic bioisosteres for melatonin.[1]

-

H-Bond Donor: The N-H of melatonin forms a critical hydrogen bond with a conserved residue (typically Asn or Ser) in the MT1/MT2 receptor binding pocket.

-

Methylation Impact: Alkylation of N1 (Compound B)[1] abolishes this H-bond donor capability.

-

Result: Often leads to a significant loss of binding affinity (Ki increases).

-

Exception: If the target pocket has a hydrophobic cleft at that position, N-Me might be tolerated, but generally, N-H is preferred for potency.

-

Metabolic Stability[1][2][9][10][11][12]

-

Glucuronidation: The N-H site is a "soft spot" for Phase II metabolism (N-glucuronidation), leading to rapid clearance.

-

N-Demethylation: Compound B is susceptible to CYP450-mediated N-demethylation, reverting it to Compound A in vivo.[1] However, the N-Me group blocks direct glucuronidation, potentially extending half-life before demethylation occurs.[1]

Figure 2: Structure-Activity Relationship (SAR) and metabolic fate.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-5-methoxyindole

Use this protocol to generate the parent scaffold.[1]

-

Dissolution: Dissolve 5-methoxyindole (1.0 eq) in DMF (0.5 M).

-

Iodination: Add KOH (2.5 eq) followed by portion-wise addition of Iodine (I₂) (1.05 eq) at 0°C.

-

Note: Alternatively, use N-Iodosuccinimide (NIS) in Acetone/THF at RT for milder conditions.

-

-

Quench: After 1 hour, pour into ice-water containing 0.1% sodium thiosulfate (to remove excess iodine).

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

-

Yield: Typically 85-95%.

Protocol B: Suzuki Coupling of 1-Methyl-3-iodo-5-methoxyindole

Use this protocol for generating C3-aryl derivatives.[1]

-

Setup: In a Schlenk tube, combine Compound B (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (2.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Add degassed Dioxane:Water (4:1).

-

Reaction: Heat to 90°C under Argon for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography.

References

-

Synthesis of 3-Iodoindoles via Sonogashira/Cyclization: Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[1] Source: NIH / PMC. URL:[Link]

-

Melatonin Receptor Affinity & N-Substitution: Title: 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity.[1][6] Source: ResearchGate. URL:[Link]

-

General NMR Chemical Shift Data: Title: 1H NMR Chemical Shifts.[8][9][10] Source: Oregon State University. URL:[Link]

Sources

- 1. methyl 5-iodo-1-methoxyindole-3-carboxylate - CAS号 330195-71-6 - 摩熵化学 [molaid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-IODO-5-METHOXY-1-METHYL-1H-INDOLE | 1005349-15-4 [sigmaaldrich.com]

- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl 3-(methoxymethyl)-1h-indole-5-carboxylate (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. compoundchem.com [compoundchem.com]

- 9. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Technical Monograph: Safety & Handling of 3-Iodo-5-methoxy-1-methyl-1H-indole

Topic: Safety Data Sheet (SDS) Technical Guide for 3-iodo-5-methoxy-1-methyl-1H-indole Document Type: Technical Safety Monograph & Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Substance Identity & Physicochemical Profile

Compound Name: 3-Iodo-5-methoxy-1-methyl-1H-indole CAS Registry Number: 1005349-15-4 Synonyms: 3-Iodo-5-methoxy-N-methylindole; 1-Methyl-5-methoxy-3-iodoindole Molecular Formula: C₁₀H₁₀INO Molecular Weight: 287.10 g/mol

Chemical Structure Analysis

The molecule features an indole core functionalized at three key positions:[1][2][3]

-

N1-Methylation: Increases lipophilicity compared to the parent indole and removes the N-H hydrogen bond donor capability.

-

C5-Methoxy Group: An electron-donating group (EDG) that activates the ring system, potentially increasing susceptibility to oxidative degradation.

-

C3-Iodine: A heavy halogen atom. The C3-I bond is relatively weak (compared to C-Cl or C-Br), making the compound sensitive to photolytic cleavage (homolysis) and palladium-catalyzed cross-coupling reactions.

| Property | Specification / Data | Source/Inference |

| Physical State | Solid (Crystalline powder) | Analogous indoles [1] |

| Color | Off-white to yellow/beige | Iodinated indoles darken upon oxidation |

| Solubility | DMSO, Chloroform, DCM, Ethyl Acetate | Lipophilic nature |

| Melting Point | Not experimentally established in public datasets | Expected range: 80–120°C (based on analogs) |

| Stability | Light Sensitive ; Air Sensitive | C-I bond lability [2] |

Hazard Identification (GHS Classification)

Note: As a research chemical, comprehensive toxicological data (LD50) is often unavailable. The classifications below follow the Precautionary Principle for halogenated heterocyclic compounds.

Signal Word: WARNING

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][5][6][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][5] Remove contact lenses, if present and easy to do.[7][5][6] Continue rinsing.[7][4][5][6]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Safe Handling & Experimental Workflows

3.1 The "Degradation Cascade" Risk

Researchers must understand that 3-iodoindoles are prone to "purple discoloration." This indicates the liberation of elemental iodine (

-

Implication: Free iodine is an oxidizer and can interfere with subsequent metal-catalyzed reactions (poisoning Pd catalysts).

-

Mitigation: Purify immediately before use if discoloration is observed (Silica gel filtration, hexanes/EtOAc).

3.2 Operational Workflow Diagram

The following decision tree outlines the safe handling protocol based on the physical state and intended use.

Figure 1: Decision logic for assessing compound integrity and safe handling requirements.

Emergency Response Protocols

4.1 First Aid Measures

-

Eye Contact: Flush with water for 15 minutes lifting eyelids.[4][5][6] The iodine component can be corrosive to corneal tissue if left untreated.

-

Skin Contact: Wash with soap and water.[7][4][5][6] If yellow staining occurs, it may indicate iodine release; treat with a dilute sodium thiosulfate solution (if available and safe) or extensive washing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

4.2 Fire-Fighting Measures

-

Suitable Media: Carbon dioxide (

), dry chemical powder, or polymer foam. -

Specific Hazards: Emits toxic fumes under fire conditions:

-

Nitrogen oxides (

) -

Hydrogen Iodide (

) — Corrosive/Toxic -

Carbon monoxide (

)

-

-

Advice for Firefighters: Wear Self-Contained Breathing Apparatus (SCBA). The thermal decomposition of iodinated organics releases violet iodine vapors which are severe respiratory irritants.

4.3 Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Wear respiratory protection (N95 or P100) to avoid inhaling dust.

-

Containment: Dampen the solid with an inert solvent (like heptane) to prevent dusting, then sweep up.

-

Decontamination: Wipe surface with a 10% Sodium Thiosulfate solution to neutralize any liberated iodine, followed by ethanol.

Storage & Stability Specifications

To maintain the "Scientific Integrity" of the reagent for drug development assays, strict adherence to storage protocols is required.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerate) | Retards thermal decomposition of the C-I bond. |

| Light | Protect from Light | Prevents photo-induced homolysis of the C-I bond. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative darkening (formation of quinoid species). |

| Container | Amber Glass Vial | Blocks UV radiation. |

Toxicological & Ecological Information

6.1 Toxicological Profile

-

Acute Toxicity: Data not available.[4][9] Treat as harmful (

). -

Sensitization: Indole derivatives can occasionally cause skin sensitization.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, alkylating agents (methylating) and halogenated aromatics should be handled with caution regarding potential genotoxicity.

6.2 Ecological Impact

-

Aquatic Toxicity: High probability of toxicity to aquatic life due to the lipophilic indole core (LogP > 3) and heavy halogen.

-

Persistence: Not readily biodegradable.[5]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HI vapors). Do not flush down drains.

Regulatory Status

-

TSCA (USA): Not listed (Research & Development Use Only exemption applies).

-

REACH (EU): Not registered.

-

Export Control: Generally not restricted, but check local regulations regarding iodinated precursors.

References

-

Sigma-Aldrich. (2024). Product Specification: 3-Iodo-5-methoxy-1-methyl-1H-indole (CAS 1005349-15-4).[10] Merck KGaA. Link

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Context on haloindole stability).

-

PubChem. (2024).[2] Compound Summary: 3-iodo-1H-indole (Analogous Hazard Data). National Center for Biotechnology Information. Link

-

OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.ie [fishersci.ie]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Methoxyindole - Safety Data Sheet [chemicalbook.com]

- 8. file.leyan.com [file.leyan.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 3-IODO-5-METHOXY-1-METHYL-1H-INDOLE | 1005349-15-4 [sigmaaldrich.com]

Biological Activity and Synthetic Applications of 5-Methoxy-3-Iodoindole Derivatives: A Technical Guide for Drug Development

Executive Summary: The Privileged Indole Scaffold

In the realm of medicinal chemistry, the indole nucleus is widely recognized as a "privileged scaffold." Specifically, 5-methoxy-3-iodoindole serves as a highly versatile building block. The 5-methoxy substitution mimics the structural motif of endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and melatonin, granting its derivatives high binding affinity to central nervous system (CNS) targets. Concurrently, the iodine atom at the C-3 position acts as an exceptional leaving group, priming the molecule for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings).

This whitepaper synthesizes the biological activities of 5-methoxy-3-iodoindole derivatives, explores the structure-activity relationships (SAR), and provides field-proven, self-validating synthetic protocols for their development.

Pharmacological Relevance and Biological Activity

The derivatization of 5-methoxy-3-iodoindole yields compounds with a broad spectrum of biological activities. By substituting the C-3 iodine with various aryl, alkynyl, or heterocyclic groups, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles [1].

Serotonergic Neuromodulation

Derivatives such as 5-methoxy-3-aryl indoles have shown profound activity as 5-HT receptor ligands. Research indicates that these compounds act on 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors, which are critical targets for treating cognitive disorders, depression, and Alzheimer's disease. The 5-methoxy group ensures receptor recognition, while the bulky C-3 substituent dictates receptor subtype selectivity [1].

Broad-Spectrum Antifungal and Antimicrobial Properties

Recent advancements have highlighted the efficacy of halogenated indole derivatives against plant pathogenic fungi and multidrug-resistant bacteria. For instance, complex derivatives like 3-indolyl-3-hydroxy oxindoles bearing a 5-methoxy group and halogen substitutions exhibit remarkable antifungal activity against Rhizoctonia solani, outperforming commercial fungicides like carvacrol[2]. The lipophilicity introduced by the methoxy and halogen groups enhances cellular membrane penetration in fungal pathogens.

Quantitative Data Summary

To facilitate comparative analysis, the biological activities of key indole derivatives are summarized below:

| Compound Class | Primary Target / Pathogen | Observed Activity (IC50 / EC50) | Key Structural Feature | Reference |

| 5-Methoxy-3-aryl indoles | 5-HT5 / 5-HT6 / 5-HT7 Receptors | IC50 ~ 1.0 µM | 5-Methoxy core, 3-Aryl substitution | |

| 3-Indolyl-3-hydroxy oxindoles | Rhizoctonia solani (Fungus) | EC50 = 3.44 mg/L | Halogen + 5-Methoxy indole core | |

| Indole-hydrazone hybrids | Multidrug-resistant bacteria | MIC < 25 µg/mL | Indole core + hydrazone linker |

Mechanistic Pathways: Serotonergic Signaling

Understanding the downstream effects of these derivatives is crucial for rational drug design. When a 5-methoxy-3-aryl indole derivative binds to a 5-HT6 or 5-HT7 receptor (which are G-protein coupled receptors), it triggers a well-defined intracellular cascade.

Fig 1: Serotonergic signaling cascade activated by 5-methoxy-3-aryl indole derivatives.

Synthetic Methodologies: Field-Proven Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system . The following Suzuki-Miyaura cross-coupling methodology for 5-methoxy-3-iodoindole is designed with built-in checkpoints to ensure high yield and purity [1].

Protocol: Suzuki Cross-Coupling of 5-Methoxy-3-iodoindole

Objective: Synthesize 5-methoxy-3-(4-dimethylaminophenyl)-1H-indole.

Causality of Experimental Choices:

-

Catalyst (Pd(PPh3)4): Selected for its reliable generation of the active Pd(0) species required for the oxidative addition into the highly reactive C-I bond.

-

Base (Na2CO3): The choice of base is critical. Stronger bases like Ba(OH)2 can cause unwanted cleavage of N-protecting groups (e.g., sulfonyl groups) if utilized on the indole nitrogen. Na2CO3 provides a clean reaction profile without degrading the indole core [1].

-

Solvent System (DME/H2O 2:1): A biphasic system is necessary. Dimethoxyethane (DME) solubilizes the organic substrates, while water activates the boronic acid and dissolves the inorganic base, facilitating efficient transmetalation.

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add 5-methoxy-3-iodoindole (1.0 mmol) and 4-dimethylaminophenylboronic acid (1.1 mmol).

-

Catalyst & Base Addition: Rapidly add Pd(PPh3)4 (0.02 mmol, 2 mol%) and Na2CO3 (1.5 mmol) to the flask.

-

Solvent Introduction: Inject 6 mL of a degassed Dimethoxyethane (DME) and deionized water mixture (2:1 v/v).

-

Self-Validation Checkpoint 1: The solution should initially appear as a pale yellow suspension. Degassing is non-negotiable; failure to do so will result in catalyst oxidation (turning the solution black immediately) and homocoupling of the boronic acid.

-

-

Reaction Execution: Heat the mixture to 70–80 °C and stir for 1–6 hours.

-

In-Process Monitoring (Self-Validation Checkpoint 2): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material (UV active, lower Rf) and the emergence of a new, highly fluorescent product spot under 254 nm UV light confirms successful conversion.

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification & Final Validation: Purify via silica gel flash column chromatography. Validate the final structure using LC-MS (looking for the expected [M+H]+ peak) and 1H-NMR (verifying the disappearance of the C-3 proton and the presence of new aromatic signals).

Synthetic Workflow Diagram

Fig 2: Catalytic cycle and validation workflow for Suzuki cross-coupling of 5-methoxy-3-iodoindole.

Conclusion

The 5-methoxy-3-iodoindole scaffold is an indispensable asset in modern drug discovery. Its structural homology to endogenous neurotransmitters provides a reliable foundation for designing CNS-active agents, while its unique physicochemical properties lend themselves to potent antimicrobial and antifungal applications. By strictly adhering to mechanistically sound, self-validating synthetic protocols—such as optimized palladium-catalyzed cross-couplings—researchers can efficiently generate diverse libraries of bioactive indole derivatives, accelerating the pipeline from bench to bedside.

References

-

Bai, Z., Dang, K., Tang, J., Yang, R., Fan, L., Li, Q., Yang, Y., Ye, M., & Su, F. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 30(5), 1079.[Link]

-

Kumar, et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Tropical Journal of Pharmaceutical Sciences, 46(3), 233-250.[Link]

Synthesis Intermediates for 5-Methoxyindole Alkaloids: A Comprehensive Technical Guide

Executive Summary

5-Methoxyindole alkaloids, encompassing critical endogenous hormones like melatonin and potent serotonergic psychedelics such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), represent a highly significant class of neuroactive compounds[1]. The scalable, GMP-compliant synthesis of these molecules relies entirely on the efficient preparation and functionalization of core intermediates—most notably 5-methoxyindole and 5-methoxytryptamine (5-MT) . This guide systematically evaluates the synthetic routes, mechanistic causality, and optimized protocols for generating these critical intermediates and their downstream alkaloid targets.

Core Intermediate I: 5-Methoxyindole

5-Methoxyindole serves as the foundational building block for most C3-functionalized indole alkaloids. While commercially available, industrial-scale synthesis requires highly regiocontrolled methodologies to prevent the formation of undesired isomers.

Mechanistic Causality: The Leimgruber-Batcho Advantage

The classical Fischer indole synthesis often suffers from poor regioselectivity when utilizing meta-substituted phenylhydrazines and requires harsh acidic conditions that can degrade electron-rich methoxy-substituted rings. Conversely, the Leimgruber-Batcho indole synthesis provides a highly regiocontrolled, mild route to 2,3-unsubstituted indoles (2)[2].

The reaction initiates with the condensation of 4-methoxy-2-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA). The addition of a catalytic amount of pyrrolidine is mechanistically critical: it accelerates enamine formation by generating a highly reactive aminal intermediate. Subsequent reductive cyclization (utilizing H2 with Pd/C, or Fe/AcOH) yields 5-methoxyindole with exceptional purity.

Mechanistic workflow of the Leimgruber-Batcho synthesis for 5-methoxyindole.

Core Intermediate II: 5-Methoxytryptamine (5-MT) and Analogs

To construct the tryptamine backbone, 5-methoxyindole must be functionalized at the C3 position with an ethylamine side chain. The most robust and scalable method is the Speeter-Anthony reaction , which utilizes oxalyl chloride to form a highly reactive glyoxyl chloride intermediate, followed by amidation and reduction.

Divergent synthetic pathways from 5-methoxyindole to key alkaloid targets.

Experimental Protocol: Self-Validating Synthesis of 5-MeO-DMT Succinate

Recent clinical interest in 5-MeO-DMT for treating major depressive disorder (MDD) necessitates highly pure, GMP-compliant synthesis (1)[1]. The following protocol details the conversion of 5-methoxyindole to 5-MeO-DMT succinate, incorporating mechanistic safeguards against common failure modes.

Step 1: Acylation (Formation of 5-Methoxyindole-3-glyoxyl chloride)

-

Procedure : Dissolve 5-methoxyindole in a mixed solvent system of tert-butyl methyl ether (TBME) and tetrahydrofuran (THF). Cool the reaction vessel to 0°C. Add 1.2 equivalents of oxalyl chloride dropwise under an inert argon atmosphere.

-

Causality : The specific use of a TBME/THF mixture is a critical process parameter (3)[3]. It ensures that the highly reactive acyl chloride intermediate precipitates out of solution upon formation, protecting it from undesired side reactions or degradation by trace atmospheric moisture.

Step 2: Amidation

-

Procedure : To the cold suspension, slowly introduce an excess of anhydrous dimethylamine. Allow the reaction to warm to room temperature. Filter and wash the resulting ketoamide precipitate (2-(5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide).

-

Causality : The excess amine acts as both the nucleophile for the substitution and the acid scavenger for the generated HCl, driving the reaction to completion without the need for secondary amine bases that complicate purification.

Step 3: Reduction

-

Procedure : Suspend the ketoamide in anhydrous THF. Slowly add 3.0 equivalents of Lithium Aluminum Hydride (LiAlH4) at 0°C. Reflux for 12 hours. Quench carefully using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Causality & Quality Control : The reduction of tryptamines is notorious for stalling at ~90% conversion, leaving a β-hydroxy intermediate (1)[1]. If subjected to acidic workup conditions, this β-hydroxy impurity converts into a reactive electrophile, initiating dimerization and ruining the batch. The basic Fieser quench and strict avoidance of acidic conditions during freebase isolation are mandatory to prevent this isomeric dimerization.

Step 4: Salt Formation

-

Procedure : Dissolve the purified 5-MeO-DMT freebase in hot isopropanol. Add 1.0 equivalent of succinic acid. Cool to -10°C to induce crystallization.

-

Causality : 5-MeO-DMT freebase is susceptible to oxidation and exhibits poor solid-state properties for clinical formulation. The succinate salt (1:1) is non-hygroscopic, forms a stable crystalline anhydrate, and provides excellent long-term stability—maintaining >98.0% radiochemical purity even after 6 months at ≤ -70°C in isotopic labeling studies (4)[4].

Quantitative Data Presentation

The following table summarizes the expected yields, purity profiles, and critical control parameters for the synthesis of 5-methoxyindole alkaloids and their intermediates based on optimized industrial and clinical protocols.

| Target Compound | Starting Material | Key Reagents | Expected Yield | Purity (HPLC) | Critical Control Parameter |

| 5-Methoxyindole | 4-Methoxy-2-nitrotoluene | DMF-DMA, Pyrrolidine, H2/Pd-C | 75 - 85% | >98.0% | Anhydrous conditions during enamine formation. |

| 5-MT (Freebase) | 5-Methoxyindole | Oxalyl Chloride, NH3, LiAlH4 | 65 - 70% | >95.0% | Basic workup to prevent β-hydroxy dimerization. |

| 5-MeO-DMT | 5-Methoxyindole | Oxalyl Chloride, HN(CH3)2, LiAlH4 | 78 - 82% | >99.0% | Precipitation of glyoxyl chloride intermediate in TBME. |

| Melatonin | 5-Methoxytryptamine | Acetic Anhydride, Pyridine | 85 - 90% | >99.5% | pH control (8.5-9.0) during acetylation. |

Conclusion

The synthesis of 5-methoxyindole alkaloids requires precise control over reactive intermediates. By leveraging the regioselectivity of the Leimgruber-Batcho synthesis and the robust functionalization of the Speeter-Anthony pathway, researchers can achieve high-yielding, scalable routes to critical therapeutics. Strict adherence to mechanistic causality—such as managing the stalling of reduction intermediates and selecting appropriate salt forms (e.g., succinate)—ensures the scientific integrity and clinical viability of the final active pharmaceutical ingredients.

References

-

Synthesis of Psilocin, Psilocybin and 5-MeO-DMT Succinate, All Labelled With Carbon-14 at the Indole 2-Position Source: PubMed / NIH URL:[Link]

-

Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews - ACS Publications URL:[Link]

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use Source: ACS Omega URL:[Link]

- WO2023002005A1 - Method for preparing a tryptamine derivative Source: Google Patents URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 4. Synthesis of Psilocin, Psilocybin and 5-MeO-DMT Succinate, All Labelled With Carbon-14 at the Indole 2-Position - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-iodo-5-methoxy-1-methylindole

Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to controllably introduce aryl or heteroaryl substituents at specific positions on the indole ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Among the arsenal of synthetic methodologies for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[3][4][5][6]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-iodo-5-methoxy-1-methylindole, a versatile intermediate for the synthesis of a diverse range of 3-arylindoles. We will delve into a detailed experimental protocol, elucidate the mechanistic rationale behind the selection of reaction parameters, and offer insights into process optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7][8] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-5-methoxy-1-methylindole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][5] The higher reactivity of aryl iodides compared to bromides or chlorides is due to the lower C-I bond dissociation energy, facilitating this initial step.[9]

-

Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][10][11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: A simplified workflow of the key steps in the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-5-methoxy-1-methylindole

This protocol provides a robust starting point for the coupling of 3-iodo-5-methoxy-1-methylindole with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents:

| Reagent | Molar Equiv. | Purity | Supplier Example |

| 3-iodo-5-methoxy-1-methylindole | 1.0 | >98% | Sigma-Aldrich |

| Arylboronic Acid | 1.2 - 1.5 | >97% | Combi-Blocks |

| Pd(PPh₃)₄ (Tetrakis) | 0.03 - 0.05 | >98% | Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | >99% | Fisher Scientific |

| 1,4-Dioxane | - | Anhydrous | Acros Organics |

| Water | - | Degassed | - |

Equipment:

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-5-methoxy-1-methylindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground potassium carbonate (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv.), to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1-methylindole.

Causality Behind Experimental Choices: A Deeper Dive

The selection of each component in the Suzuki-Miyaura coupling is critical for achieving high yields and purity. Here, we dissect the rationale behind the chosen conditions.

The Catalyst System:

-

Palladium Source: Pd(PPh₃)₄ is a reliable and commonly used air-stable Pd(0) precatalyst that does not require an in-situ reduction step.[9][12] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand can be employed.[11]

-

Ligand: In Pd(PPh₃)₄, triphenylphosphine (PPh₃) acts as the ligand. For more challenging couplings, particularly with sterically hindered or electron-rich substrates, more sophisticated ligands such as bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[12][13]

The Role of the Base:

The base is arguably one of the most crucial components, as it plays multiple roles in the catalytic cycle.[5][10][14] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[11][15]

-

Choice of Base: Inorganic bases are generally preferred for their efficacy.[10]

-

K₂CO₃ (Potassium Carbonate): A moderately strong and cost-effective base suitable for a wide range of substrates.[12][16]

-

Cs₂CO₃ (Cesium Carbonate): A stronger base that can be beneficial for less reactive boronic acids due to its higher solubility in organic solvents.

-

K₃PO₄ (Potassium Phosphate): Another effective base, often used in anhydrous conditions, though a small amount of water can be beneficial.[17]

-

The Solvent System:

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[18][19]

-

Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[19] They effectively dissolve the organic substrates and the palladium complex.

-

The Role of Water: A biphasic system, typically an organic solvent with water, is often employed. Water is essential for dissolving the inorganic base, thereby promoting the formation of the active boronate species.[12][19] However, the solvent choice can be complex, and its impact on reaction selectivity can be more intricate than simple polarity effects.[20][21]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure all reagents and solvents are thoroughly degassed. Use a fresh batch of catalyst or a robust pre-catalyst.[12] |

| Unsuitable base or insufficient base strength. | Screen other bases such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity.[12] | |

| Poor choice of ligand for a challenging substrate. | For sterically hindered or electron-rich partners, switch to a bulkier, more electron-rich ligand like SPhos or XPhos in combination with a Pd(II) source.[12][13] | |

| Side Reactions | Protodeborylation: The boronic acid reacts with a proton source, leading to the loss of the boron moiety. | Use a less aqueous solvent system or a fluoride-based base like CsF, which can sometimes mitigate this issue. |

| Homocoupling: The boronic acid couples with itself. | Lower the reaction temperature and ensure slow addition of the boronic acid if necessary. |

Logical Flow for Troubleshooting a Suzuki-Miyaura Reaction

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. arodes.hes-so.ch [arodes.hes-so.ch]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonogashira coupling protocol using 3-iodo-5-methoxy-1-methylindole

Executive Summary

This Application Note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-5-methoxy-1-methylindole with terminal alkynes. The 3-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous serotonin (5-HT) receptor agonists and melatonin analogs.

The presence of the electron-donating methoxy group at C5 and the methyl protection at N1 creates a specific electronic environment that distinguishes this substrate from simple haloarenes. This guide addresses the nuances of coupling electron-rich heteroaryl iodides, prioritizing high yield, suppression of Glaser homocoupling, and catalyst longevity.

Substrate Profile & Mechanistic Insight

The Substrate: 3-iodo-5-methoxy-1-methylindole

-

Reactivity: The C3-Iodine bond in the indole ring is highly reactive toward oxidative addition, often exceeding the reactivity of phenyl iodides due to the electron-rich nature of the pyrrole ring.

-

Electronic Effect (5-OMe): The methoxy group at C5 is an Electron Donating Group (EDG). While EDGs generally deactivate aryl halides toward oxidative addition (by increasing electron density at the metal center), the high intrinsic energy of the C3-I bond overrides this, making the reaction facile. However, the EDG can stabilize the Pd(II) intermediate, potentially slowing reductive elimination if the catalytic ligand is not sufficiently bulky.

-

N-Methylation: The N1-methyl group prevents deprotonation of the indole nitrogen, eliminating the need for excess base and preventing the formation of insoluble indolyl-copper species that can stall the catalytic cycle.

The Catalytic Cycle (Dual Cycle Mechanism)

The reaction proceeds via two interconnected cycles: the Palladium cycle (coupling) and the Copper cycle (activator).[1]

Figure 1: The synergistic Pd/Cu catalytic cycle optimized for iodoindoles.

Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis (The "Workhorse" Method)

Recommended for: Rapid library synthesis, non-sensitive alkynes.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Notes |

| 3-iodo-5-methoxy-1-methylindole | Substrate | 1.0 equiv | Limiting reagent. |

| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 equiv | Excess compensates for potential homocoupling. |

| PdCl₂(PPh₃)₂ | Pre-catalyst | 0.03 - 0.05 equiv | Robust, air-stable Pd(II) source. |

| CuI | Co-catalyst | 0.015 - 0.025 equiv | Must be white/off-white. Yellow/Green CuI is oxidized and should be purified. |

| Et₃N (Triethylamine) | Base/Solvent | Excess (Solvent) | Acts as both base and solvent.[2] Alternatively, use THF/Et₃N (3:1). |

Step-by-Step Procedure:

-

Preparation: Oven-dry a 25 mL round-bottom flask or Schlenk tube. Equip with a magnetic stir bar.

-

Loading: Add 3-iodo-5-methoxy-1-methylindole (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol) to the flask.

-

Inert Atmosphere (CRITICAL): Cap the flask with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle 3 times. Reason: Oxygen promotes Glaser homocoupling of the alkyne, wasting the reagent.

-

Solvent Addition: Syringe in anhydrous, degassed Et₃N (5 mL) (or THF/Et₃N mixture).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 1 hour. If TLC shows incomplete conversion, heat to 40-50°C. Note: 3-iodoindoles are highly reactive; excessive heat (>80°C) may cause degradation.

-

Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). The product is usually highly fluorescent under UV (254/365 nm).

-

Workup: Dilute with EtOAc (20 mL), filter through a small pad of Celite to remove Pd/Cu residues. Wash filtrate with NH₄Cl (sat. aq.) to sequester copper, then brine. Dry over Na₂SO₄.[3]

-

Purification: Concentrate and purify via flash column chromatography (Silica gel).

Protocol B: Copper-Free Sonogashira (Green/Electronic Applications)

Recommended for: Synthesis of electronic materials where Cu traces are detrimental, or for alkynes prone to oxidative homocoupling.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[4]

-

Base: Piperidine or Pyrrolidine (2.0 equiv)

-

Solvent: DMF or CH₃CN (degassed)

-

Temperature: 60-80°C (Requires higher energy barrier activation without Cu).

Procedure:

-

Combine indole substrate and Pd(PPh₃)₄ in a Schlenk tube under Argon.

-

Add degassed DMF and Piperidine.

-

Add alkyne.

-

Heat to 60°C. Reaction times will be longer (4-12 hours) compared to the Cu-catalyzed method.

Workflow & Troubleshooting

Experimental Workflow Diagram

Figure 2: Operational workflow for standard batch synthesis.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Remaining | Catalyst Poisoning or Oxidation | Ensure CuI is white. Re-degas solvents vigorously. Increase Pd loading to 5 mol%. |

| Homocoupling (Alkyne Dimer) | Oxygen Ingress | Check septum integrity. Use "Freeze-Pump-Thaw" method for degassing solvents. Add alkyne slowly (syringe pump). |

| Black Precipitate (Palladium Black) | Catalyst Decomposition | Ligand dissociation. Add excess PPh₃ (10 mol%) to stabilize the Pd species. |

| Product Deiodination (Indole-H formed) | Hydride Source | Avoid using alcohols as solvents. Ensure solvents are anhydrous. |

Safety & Handling

-

Iodides: Organic iodides can be light-sensitive. Store the starting material in amber vials at 4°C.

-

Heavy Metals: Palladium and Copper are toxic. All waste must be segregated into heavy metal waste streams.

-

Alkynes: Low molecular weight alkynes are flammable and volatile. Handle in a fume hood.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

BenchChem. Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem Application Library.

-

Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[5][6] The Journal of Organic Chemistry.

-

Muller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles.[7] Beilstein Journal of Organic Chemistry.

-

Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions: Application Guide. Merck/Sigma Technical Library.

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 6. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoindoles

Introduction & Mechanistic Rationale

The indole scaffold is a privileged pharmacophore in drug discovery, frequently found in 1 (e.g., 5-HT receptor ligands, ergot alkaloids, and antitumor agents)[1][2]. Functionalizing the indole core at the C-3 position is a critical step in generating structural diversity.

3-Iodoindoles serve as highly versatile electrophilic building blocks. The carbon-iodine (C-I) bond at the C-3 position is exceptionally reactive toward oxidative addition by low-valent palladium(0) species. This high reactivity allows cross-coupling reactions to proceed under unusually mild conditions—1[1]. Furthermore, this differential reactivity enables orthogonal, sequential cross-coupling strategies. For instance, in 5-bromo-3-iodoindole scaffolds, the C3-I bond can be1 without affecting the C5-Br bond, which can subsequently be engaged in a second, higher-temperature coupling step[1].

Sequential Cross-Coupling Workflow

To illustrate the strategic utility of 3-iodoindoles, the following diagram maps a sequential Sonogashira-Suzuki cross-coupling workflow. This approach is widely used to synthesize 3,5-disubstituted indoles, which are valuable precursors for serotonin (5-HT) analogues.

Sequential Pd-catalyzed cross-coupling workflow for 3,5-disubstituted indoles.

Experimental Protocols & Causality

Protocol A: Highly Selective Sonogashira Cross-Coupling at C-3

This protocol details the alkynylation of 3-iodoindoles. The reaction is designed to be highly chemoselective, 1 for downstream functionalization[1].